5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone
Overview
Description
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone, also known as Cibacron Blue F3GA, is a synthetic dye that has been widely used in scientific research as a ligand for affinity chromatography. It was first synthesized by the British company ICI in the 1970s and has since been used in a variety of applications, including protein purification, enzyme immobilization, and drug discovery.
Mechanism of Action
The mechanism of action of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA is based on its ability to bind specifically to proteins that have a high affinity for its chemical structure. The dye contains a sulfonate group that can form electrostatic interactions with positively charged amino acid residues on the surface of proteins, as well as a thiazole ring that can form hydrophobic interactions with nonpolar amino acid residues. These interactions allow this compound Blue F3GA to selectively bind to target proteins, which can then be purified or studied further.
Biochemical and Physiological Effects:
This compound Blue F3GA has no known biochemical or physiological effects on living organisms. It is an inert dye that is used solely for research purposes and is not intended for human or animal consumption.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA in lab experiments is its high affinity for a wide range of proteins. This allows for efficient and selective purification of target proteins, which can be critical for downstream applications such as structural analysis or functional studies. Additionally, this compound Blue F3GA is relatively inexpensive and easy to use, making it a popular choice for many researchers.
One limitation of this compound Blue F3GA is that its binding specificity can be affected by pH, salt concentration, and other environmental factors. This can lead to non-specific binding or reduced binding affinity under certain conditions, which can complicate experimental results. Additionally, this compound Blue F3GA is not suitable for all types of proteins and may not work well for certain applications.
Future Directions
There are several future directions for the use of 5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA in scientific research. One area of interest is the development of new ligands based on the chemical structure of this compound Blue F3GA, which could have improved binding specificity or other properties. Another area of interest is the use of this compound Blue F3GA in combination with other affinity chromatography techniques, such as immobilized metal affinity chromatography or lectin affinity chromatography, to enhance protein purification and analysis. Finally, this compound Blue F3GA could be used in the development of new drugs or therapeutic agents based on its ability to bind to specific proteins.
Scientific Research Applications
5-(2-anilino-1,3-thiazol-4-yl)-3-isobutyl-5-methyldihydro-2(3H)-furanone Blue F3GA has been used extensively in scientific research as a ligand for affinity chromatography. Affinity chromatography is a powerful technique for the purification of proteins and other biomolecules, and this compound Blue F3GA has been shown to have high affinity for a variety of proteins, including enzymes, antibodies, and receptors. In addition to its use in protein purification, this compound Blue F3GA has also been used as a tool for enzyme immobilization, drug discovery, and the study of protein-protein interactions.
properties
IUPAC Name |
5-(2-anilino-1,3-thiazol-4-yl)-5-methyl-3-(2-methylpropyl)oxolan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2S/c1-12(2)9-13-10-18(3,22-16(13)21)15-11-23-17(20-15)19-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJMLFXSUTZHQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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